5H,6H,7H,8H-Imidazo[1,5-a]pyridin-8-ylmethanol
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Overview
Description
5H,6H,7H,8H-Imidazo[1,5-a]pyridin-8-ylmethanol is a heterocyclic compound with a unique structure that combines an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-8-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,5-a]pyridine core. Subsequent reduction and functionalization steps yield the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-8-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Tetrahydroimidazo[1,5-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,5-a]pyridines.
Scientific Research Applications
5H,6H,7H,8H-Imidazo[1,5-a]pyridin-8-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential as an anti-cancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-8-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 5H,6H,7H,8H-Imidazo[1,2-a]pyridin-8-ylmethanol
- 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-6-amine dihydrochloride
- 5H,6H,7H,8H-Imidazo[1,5-a]pyrazin-8-one
Comparison: Its optical properties and biological activity also make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-8-ylmethanol |
InChI |
InChI=1S/C8H12N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h4,6-7,11H,1-3,5H2 |
InChI Key |
ALYDNIWKLRJWAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CN=CN2C1)CO |
Origin of Product |
United States |
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